molecular formula C18H17N3O4 B2815911 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 873082-86-1

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2815911
CAS No.: 873082-86-1
M. Wt: 339.351
InChI Key: NZGQBQPIRRCPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide ( 873082-86-1) is a chemical compound with a molecular formula of C18H17N3O4 and a molecular weight of 339.35 g/mol . This research compound features a 1,2,5-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and utility in drug discovery . The molecule's structure incorporates a 4-methoxyphenyl group attached to the oxadiazole ring, which is further functionalized with a 2-(2-methylphenoxy)acetamide moiety, contributing to its specific physicochemical properties . Computational analyses indicate that this compound has a topological polar surface area of approximately 86.5 Ų and an XLogP3 value of 3, suggesting favorable characteristics for permeability . It is supplied with a minimum purity of 90%+ . As a 1,2,5-oxadiazole derivative, it serves as a valuable building block for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. The compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (MSDS) prior to use and handle the compound in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-17(20-25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQBQPIRRCPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, as well as other therapeutic applications.

  • Molecular Formula : C19H17N3O4
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

The biological activity of this compound primarily involves its interaction with various molecular targets that are crucial in disease pathways. The compound exhibits mechanisms such as:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : The compound disrupts bacterial lipid biosynthesis and other essential cellular processes .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The structural modifications of the oxadiazole scaffold enhance its cytotoxicity against various cancer cell lines. Studies have shown that compounds with this scaffold can inhibit:

  • Telomerase Activity
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase
    These interactions lead to reduced proliferation of cancer cells and increased apoptosis .
Type of Cancer Cell Line IC50 Value (µM) Mechanism of Action
Breast CancerMCF-715.0Inhibition of HDAC
Lung CancerA54912.5Telomerase inhibition
Colon CancerHCT11610.0Thymidylate synthase inhibition

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLAntifungal

Case Studies and Research Findings

Recent studies highlight the potential of this compound in various therapeutic contexts:

  • Study on Anticancer Properties : A study published in Pharmaceutical Research demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study found that specific structural features correlate with increased potency against breast and lung cancer cell lines .
  • Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of oxadiazole derivatives against multi-drug resistant strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with key structural analogs, highlighting substituent differences and molecular properties:

Compound Name R1 (Oxadiazole Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight CAS Number Source
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide (Target) 4-Methoxyphenyl 2-Methylphenoxy C18H17N3O4 339.35 Not reported -
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-Methoxyphenyl 4-Bromophenoxy C17H14BrN3O4 404.22 872868-33-2
N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide 4-Ethoxyphenyl 4-Methoxyphenyl C19H19N3O4 353.37 874399-00-5
N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (D160-0070) Ethyl 4-Isopropylphenoxy C16H20N3O3 302.35 Not reported

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The bromophenoxy substituent (electron-withdrawing) in the bromo analog may reduce metabolic stability compared to the target compound’s 2-methylphenoxy group (electron-neutral).
  • Steric effects: The 2-methylphenoxy group in the target compound introduces ortho-substitution steric hindrance, which could limit rotational freedom and enhance receptor binding specificity.

Pharmacological Activity Comparisons

Anticancer Activity

Acetamide derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) exhibit IC50 values <10 µM against HCT-116, MCF-7, and PC-3 cell lines . For example:

  • Compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide): IC50 = 6.2 µM (MCF-7).
  • Bromo analog (CAS 872868-33-2): No activity reported, but bromine’s bulkiness may reduce solubility, limiting bioavailability .
Antidiabetic Activity

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a–3c) in demonstrated blood glucose reduction in rat models (19.8–25.1% at 100 mg/kg). The target compound’s 2-methylphenoxy group may enhance binding to adenosine receptors or tyrosine phosphatase targets, though direct evidence is lacking .

Anti-Inflammatory and Anti-Exudative Activity

Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity comparable to diclofenac sodium. The target compound’s oxadiazole core could similarly modulate cyclooxygenase or lipoxygenase pathways .

Q & A

Q. Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization yields .
  • Temperature : Controlled heating (60–80°C) prevents side reactions during oxadiazole formation .

How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?

Basic Research Focus
Key methods include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.8–7.5 ppm range) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H bend at ~3468 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .

What in vitro biological models are suitable for evaluating this compound’s bioactivity, and how are contradictory results addressed?

Q. Advanced Research Focus

  • Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, PC-3) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays with IC₅₀ and Ki values .

Q. Addressing Contradictions :

  • Reproducibility Checks : Repeat assays under standardized conditions (pH, serum content) .
  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Orthogonal Assays : Combine enzymatic and cellular assays to confirm target engagement .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced Research Focus
Key modifications and their effects:

Modification Biological Impact Evidence
Methoxy → Ethoxy Increased lipophilicity and membrane permeability
Phenoxy → Halogen Enhanced electron-withdrawing effects (e.g., Br for kinase inhibition)
Oxadiazole → Isoxazole Altered binding affinity due to ring electronics

Q. Methodological Approach :

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes .
  • Parallel Synthesis : Generate libraries with systematic substituent variations .

What strategies resolve discrepancies in reported metabolic stability or toxicity profiles?

Q. Advanced Research Focus

  • In Vitro Metabolism : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .
  • Toxicity Screening : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
  • Comparative Studies : Cross-validate data with structural analogs (e.g., N-substituted benzamides) .

Q. Data Reconciliation :

  • Meta-Analysis : Aggregate results from multiple labs using platforms like PubChem .
  • pH-Dependent Stability Tests : Evaluate hydrolytic degradation in simulated gastric fluid (pH 1.2–3.0) .

How can computational tools elucidate the mechanism of action for this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict ligand-protein binding stability (e.g., 100 ns simulations in GROMACS) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the oxadiazole ring) .

Q. Validation :

  • In Silico → In Vitro Correlation : Compare docking scores with experimental IC₅₀ values .

What methodologies assess the compound’s stability under varying storage and experimental conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) .
  • Analytical Monitoring : Use HPLC-UV to track degradation products over time .

Q. Advanced Stability Profiling :

  • Lyophilization : Test powder stability vs. solution-phase degradation .
  • Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, PVP) .

How do substituent electronic effects influence the compound’s reactivity in synthetic and biological contexts?

Q. Advanced Research Focus

  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize oxadiazole rings during synthesis but may reduce electrophilic reactivity .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance hydrogen-bonding capacity with biological targets (e.g., kinases) .

Q. Experimental Design :

  • Hammett Plots : Correlate σ values of substituents with reaction rates/bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.